molecular formula C23H22ClFO5 B11140838 ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11140838
M. Wt: 432.9 g/mol
InChI Key: RVGDBSISYHEQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, including the formation of the chromen-2-one core, the introduction of the 2-chloro-4-fluorobenzyl group, and the esterification of the propanoate moiety. Common synthetic routes may involve:

    Formation of the Chromen-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chloro-4-fluorobenzyl Group: This step often involves nucleophilic substitution reactions where the benzyl group is introduced using reagents like 2-chloro-4-fluorobenzyl chloride.

    Esterification: The final step involves the esterification of the propanoate group using reagents like ethyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
  • Methyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a chromenone core and halogenated benzyl ether moiety, suggests significant biological activity. This article delves into the compound's biological properties, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H19ClFO5C_{22}H_{19}ClFO_5, with a molecular weight of approximately 436.87 g/mol. The presence of chlorine and fluorine atoms enhances its pharmacological properties, potentially increasing metabolic stability and binding affinity to biological targets.

Structural Features

FeatureDescription
Core StructureChromenone derivative
Functional GroupsEthyl propanoate group, chlorinated benzyl ether
Molecular Weight436.87 g/mol

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The chromenone structure is associated with several pharmacological properties:

  • Anti-inflammatory effects : The compound may inhibit inflammatory pathways by modulating enzyme activity.
  • Antioxidant properties : Its structure allows for scavenging of free radicals, contributing to cellular protection.
  • Anticancer potential : Preliminary studies suggest it may interfere with cancer cell proliferation by targeting specific signaling pathways.

Interaction Studies

Initial findings indicate that this compound interacts with enzymes involved in metabolic pathways. Further research is necessary to elucidate the specific mechanisms and therapeutic potentials.

Synthesis of this compound

The synthesis involves multi-step organic reactions that allow for the introduction of various functional groups. Typical steps include:

  • Formation of the chromenone core : Starting from appropriate phenolic precursors.
  • Introduction of halogenated benzyl group : Utilizing chlorination and fluorination techniques.
  • Esterification : Reacting the chromenone with ethyl propanoate.

Synthesis Steps Overview

StepReaction TypeKey Reagents
Chromenone FormationCondensationPhenolic compounds
HalogenationElectrophilic substitutionChlorine and fluorine sources
EsterificationFischer esterificationEthanol in acidic conditions

Potential Applications

Research indicates that compounds similar to ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-y}propanoate have shown promise in various therapeutic areas:

  • Cancer Therapeutics : Compounds with similar structures have been studied for their ability to inhibit tumor growth.
  • Anti-inflammatory Drugs : The anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases.
  • Antioxidants in Food Industry : Its antioxidant capabilities can be explored for food preservation applications.

Comparative Analysis with Similar Compounds

To highlight its unique features, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoateC15H16O5Lacks halogen substituents
Ethyl 3-{6-chloro-7-[fluorobenzyl]oxy}-4-methylcoumarinC21H19ClFO5Similar coumarin core but different substituents
Ethyl 3-{6-bromo-[benzoyloxy]} -4-methylcoumarinC22H19BrO5Contains bromine instead of chlorine

Properties

Molecular Formula

C23H22ClFO5

Molecular Weight

432.9 g/mol

IUPAC Name

ethyl 3-[7-[(2-chloro-4-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C23H22ClFO5/c1-4-28-21(26)10-8-18-13(2)17-7-9-20(14(3)22(17)30-23(18)27)29-12-15-5-6-16(25)11-19(15)24/h5-7,9,11H,4,8,10,12H2,1-3H3

InChI Key

RVGDBSISYHEQAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)C)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.